Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
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Overview
Description
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a chemical compound with the molecular formula C4H6BF3KO2 and a molecular weight of 192.99 g/mol . It is known for its unique structure, which includes a trifluoroborate group and an oxetane ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide, also known as KBF3OCH2CH2CH2, is an organometallic salt compound
Mode of Action
It is known to be used as a catalyst in organic synthesis . As a catalyst, it can accelerate various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .
Biochemical Pathways
As a catalyst, it likely interacts with multiple biochemical pathways involved in the aforementioned organic reactions .
Result of Action
As a catalyst in organic synthesis, it likely facilitates the formation of desired products from specific reactants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is a weakly acidic compound that can dissociate into potassium ions (K+) and trifluoroborate anions (BF3OCH2CH2CH2-) in water . It is soluble in most organic solvents but insoluble in nonpolar solvents . It should be stored under inert gas (nitrogen or argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide typically involves the reaction of oxetane derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Oxetane Derivative: The oxetane derivative is synthesized through a series of reactions involving the formation of the oxetane ring.
Reaction with Boron Trifluoride: The oxetane derivative is then reacted with boron trifluoride to form the trifluoroborate intermediate.
Addition of Potassium Fluoride: Potassium fluoride is added to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can lead to the formation of various boron-containing compounds with different functional groups.
Scientific Research Applications
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on the potential use of boron-containing compounds in drug development and as therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(oxetan-3-yl)borate: Similar in structure but lacks the oxymethyl group.
Potassium trifluoroborate: Contains the trifluoroborate group but does not have the oxetane ring.
Potassium trifluoro(oxetan-3-yloxy)methylborate: Similar in structure but with different substituents on the borate group.
Uniqueness
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is unique due to the presence of both the trifluoroborate group and the oxetane ring. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
potassium;trifluoro(oxetan-3-yloxymethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBZQPLIQALTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1COC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445847-97-1 |
Source
|
Record name | potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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